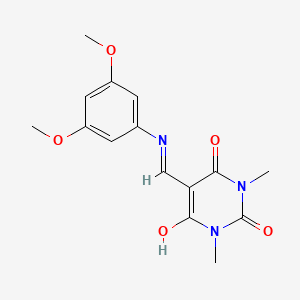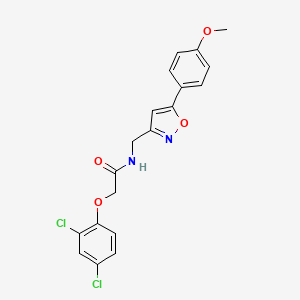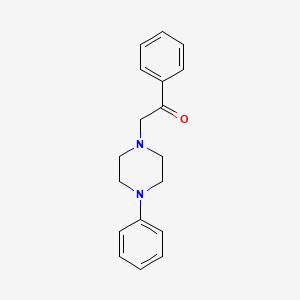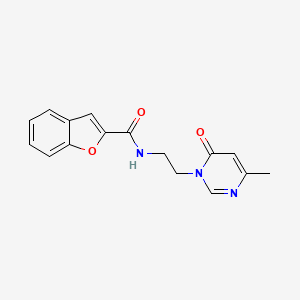![molecular formula C19H19N3O2S B2374563 N-(2-methylbenzo[d]thiazol-5-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide CAS No. 1787879-57-5](/img/structure/B2374563.png)
N-(2-methylbenzo[d]thiazol-5-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylbenzo[d]thiazol-5-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization for Antibacterial Agents
Researchers have synthesized a novel series of compounds related to N-(2-methylbenzo[d]thiazol-5-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide to explore their potential as antibacterial agents. The process involved the sequencing reaction of 2-aminobenzothiazole with chloroacetyl chloride, hydrazine hydrate, and 4,7-dichloroquinoline. These compounds demonstrated broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria, showcasing their potential in developing new antibacterial drugs (Bhoi et al., 2015).
Antibacterial Activity of Pyridinyl/Quinazolinyl/Azetidinonyl/Thiazolidinonyl Triazoles
In another study, the synthesis of derivatives incorporating elements of the compound's structure demonstrated antibacterial activity. These compounds were tested against bacteria such as S. aureus, E. coli, P. vulgaris, and K. pneumoniae. Their structure was confirmed through elemental and spectral analysis, indicating the potential of such structures in contributing to the development of new antibacterial treatments (Singh et al., 2010).
Novel Derivatives Synthesis for Antimalarial and Cytotoxic Agents
A study focused on synthesizing 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives explored their potential antimalarial and anticancer activities. These derivatives were synthesized through substitution reactions and tested in vitro and in vivo, identifying compounds with promising antimalarial and anticancer properties (Ramírez et al., 2020).
Anti-Inflammatory Activities of Azetidinonyl and Thiazolidinonyl Quinazolon Derivatives
Research into the anti-inflammatory properties of related compounds has also been conducted. Synthesis of various derivatives and testing for anti-inflammatory activity revealed compounds with significant potential, comparing favorably to standard drugs like phenyl butazone. This highlights the therapeutic promise of such chemical structures in treating inflammation (Bhati, 2013).
Antitumor Activity of Quinazolinone Analogues
The synthesis of 3-benzyl-substituted-4(3H)-quinazolinones and their evaluation for antitumor activity revealed compounds with broad-spectrum antitumor properties. These findings suggest the potential of such compounds in developing effective anticancer drugs, further emphasizing the versatile applications of the core chemical structure in medical research (Al-Suwaidan et al., 2016).
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12-21-16-10-13(6-7-18(16)25-12)22-19(23)11-24-17-8-9-20-15-5-3-2-4-14(15)17/h6-10H,2-5,11H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCJCDUJEKJYCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)COC3=C4CCCCC4=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-(2-(3,4-dimethoxyphenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2374482.png)


![4-{[2-(Ethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2374490.png)
![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl][4-(4-methylpiperazino)phenyl]methanone](/img/structure/B2374493.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone oxalate](/img/structure/B2374495.png)
![7-hydroxy-N-(3-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2374496.png)
![2-[(1S,5S,6R)-6-Methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2374497.png)


![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2374502.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2374503.png)
